molecular formula C15H13NO B12636078 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one CAS No. 938222-20-9

1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one

Cat. No.: B12636078
CAS No.: 938222-20-9
M. Wt: 223.27 g/mol
InChI Key: BCZFVJMVBOLEDU-UHFFFAOYSA-N
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Description

1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one is an organic compound that features a pyridine ring attached to a phenyl group through an ethenyl linkage, with an ethanone group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one typically involves the reaction of 4-acetylphenylboronic acid with 2-bromopyridine under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethenyl linkage and pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one is unique due to its specific ethenyl linkage between the pyridine and phenyl rings, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

938222-20-9

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

1-[4-(2-pyridin-2-ylethenyl)phenyl]ethanone

InChI

InChI=1S/C15H13NO/c1-12(17)14-8-5-13(6-9-14)7-10-15-4-2-3-11-16-15/h2-11H,1H3

InChI Key

BCZFVJMVBOLEDU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=N2

Origin of Product

United States

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